N-Methoxy-N-methyl-7-azabicyclo[4.2.0]octa-1,3,5,7-tetraene-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methoxy-N-methyl-7-azabicyclo[4.2.0]octa-1,3,5,7-tetraene-8-carboxamide is a complex organic compound with the molecular formula C10H10N2O2. This compound is notable for its unique bicyclic structure, which includes both a methoxy and a methyl group attached to a nitrogen atom. The compound’s structure and properties make it of interest in various fields of scientific research, including chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of N-Methoxy-N-methyl-7-azabicyclo[4.2.0]octa-1,3,5,7-tetraene-8-carboxamide can be achieved through a multi-step reaction sequence. One common method involves the use of terminal aryl alkynes as starting materials. The synthesis proceeds through a head-to-tail homocoupling of the terminal alkyne, followed by a zipper annulation of the resulting gem-enyne. This process is catalyzed by a rhodium (I) complex with a flexible NHC-based pincer ligand . Industrial production methods may involve bulk custom synthesis and procurement, ensuring the compound is available for various applications .
Analyse Chemischer Reaktionen
N-Methoxy-N-methyl-7-azabicyclo[4.2.0]octa-1,3,5,7-tetraene-8-carboxamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include rhodium complexes, which facilitate the transformation of the compound through various catalytic steps . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original bicyclic structure.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential antimicrobial and anticancer activities. For example, analogues of this compound have shown excellent antibacterial activity comparable to standard drugs like ampicillin and have demonstrated potential anticancer activity against HeLa cells . Additionally, the compound’s unique structure makes it a valuable target for synthetic chemists exploring new reaction mechanisms and catalytic processes .
Wirkmechanismus
The mechanism of action of N-Methoxy-N-methyl-7-azabicyclo[4.2.0]octa-1,3,5,7-tetraene-8-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial and anticancer applications, the compound is believed to inhibit β-tubulin, a protein involved in cell division. This inhibition disrupts the normal function of the cells, leading to their death . The compound’s ability to interconvert between different coordination modes also plays a crucial role in its catalytic activity .
Vergleich Mit ähnlichen Verbindungen
N-Methoxy-N-methyl-7-azabicyclo[4.2.0]octa-1,3,5,7-tetraene-8-carboxamide can be compared with other similar compounds, such as 7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues. These compounds share a similar bicyclic structure but differ in their functional groups and specific properties.
Eigenschaften
Molekularformel |
C10H10N2O2 |
---|---|
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
N-methoxy-N-methyl-7-azabicyclo[4.2.0]octa-1,3,5,7-tetraene-8-carboxamide |
InChI |
InChI=1S/C10H10N2O2/c1-12(14-2)10(13)9-7-5-3-4-6-8(7)11-9/h3-6H,1-2H3 |
InChI-Schlüssel |
ORCXTPADSFQPHM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)C1=NC2=CC=CC=C21)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.